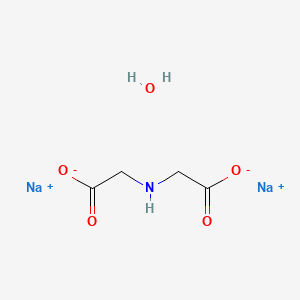

Hidrato de Iminodiacetato Disódico

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Disodium Iminodiacetate Hydrate, also known as Iminodiacetic Acid Disodium Salt Hydrate, is a chemical compound with the linear formula C4H5NO4Na2·xH2O . It is a white to slightly brown powder .

Molecular Structure Analysis

The molecular weight of Disodium Iminodiacetate Hydrate is 177.07 (on an anhydrous basis) . The molecular formula is C4H5NO4Na2·xH2O .Physical And Chemical Properties Analysis

Disodium Iminodiacetate Hydrate is a solid at 20 degrees Celsius . It is hygroscopic, meaning it readily absorbs moisture from the air . It is soluble in water .Aplicaciones Científicas De Investigación

Preparación de soportes de Agarosa con Ácido Iminodiacético

El Hidrato de Iminodiacetato Disódico se utiliza en la preparación de soportes de agarosa con ácido iminodiacético. Estos soportes son particularmente útiles para la adsorción selectiva de proteínas grandes. Esta aplicación es crucial en la investigación bioquímica donde se requiere la purificación y el análisis de proteínas .

Ligando Multidentado para Quelación

El compuesto sirve como un ligando multidentado que puede formar quelatos con iones metálicos. Esta propiedad se utiliza en varios campos, incluyendo la química medicinal para el desarrollo de fármacos, la ciencia ambiental para la eliminación de metales pesados y la química analítica para la detección selectiva de iones .

Safety and Hazards

Disodium Iminodiacetate Hydrate is considered hazardous. It can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mecanismo De Acción

Target of Action

Disodium Iminodiacetate Hydrate, also known as Iminodiacetic acid disodium salt hydrate, is a chemical compound that has been used in the preparation of different iminodiacetic acid-agarose supports . These supports are useful for the selective adsorption of large proteins , indicating that the primary targets of this compound are large proteins.

Mode of Action

The compound interacts with its targets (large proteins) through a process known as selective adsorption . This process involves the compound binding to specific sites on the protein, which results in changes to the protein’s structure and function.

Biochemical Pathways

Given its role in the selective adsorption of large proteins , it can be inferred that it may influence protein-related pathways.

Result of Action

The molecular and cellular effects of Disodium Iminodiacetate Hydrate’s action primarily involve changes to the structure and function of large proteins due to selective adsorption . These changes can influence the proteins’ roles within cells and their interactions with other molecules.

Análisis Bioquímico

Biochemical Properties

Disodium iminodiacetate hydrate plays a significant role in biochemical reactions, primarily due to its chelating properties. It interacts with various enzymes, proteins, and other biomolecules by binding to metal ions that are essential for their activity. For instance, it is used in the preparation of iminodiacetic acid-agarose supports, which selectively adsorb large proteins . This interaction is crucial for the purification and analysis of proteins in biochemical research.

Cellular Effects

Disodium iminodiacetate hydrate affects various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to chelate metal ions can disrupt metal-dependent enzymes and proteins, leading to changes in cellular activities. For example, it can affect the activity of metalloproteins, which play vital roles in cellular metabolism and signaling .

Molecular Mechanism

The molecular mechanism of disodium iminodiacetate hydrate involves its ability to chelate metal ions. This chelation process can inhibit or activate enzymes by binding to their metal cofactors. For instance, disodium iminodiacetate hydrate can bind to the metal ions in metalloproteins, altering their structure and function. This interaction can lead to changes in gene expression and enzyme activity, ultimately affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of disodium iminodiacetate hydrate can change over time. The compound’s stability and degradation are important factors to consider. Disodium iminodiacetate hydrate is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to disodium iminodiacetate hydrate can lead to changes in cellular activities, including alterations in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of disodium iminodiacetate hydrate vary with different dosages in animal models. At low doses, the compound can effectively chelate metal ions without causing significant adverse effects. At high doses, disodium iminodiacetate hydrate can exhibit toxic effects, including disruption of metal-dependent enzymes and proteins. Threshold effects have been observed, where the compound’s impact on cellular function increases significantly beyond a certain dosage .

Metabolic Pathways

Disodium iminodiacetate hydrate is involved in various metabolic pathways, primarily through its interaction with metal ions and metalloproteins. The compound can affect metabolic flux and metabolite levels by altering the activity of metal-dependent enzymes. For example, disodium iminodiacetate hydrate can influence the metabolism of amino acids and other biomolecules by chelating metal ions that are essential for enzyme activity .

Transport and Distribution

Within cells and tissues, disodium iminodiacetate hydrate is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. For instance, disodium iminodiacetate hydrate can bind to metal ions and be transported to areas where metal-dependent enzymes are active, influencing their function .

Subcellular Localization

The subcellular localization of disodium iminodiacetate hydrate is influenced by its ability to chelate metal ions. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the activity and function of disodium iminodiacetate hydrate, as it interacts with metal-dependent enzymes and proteins within these compartments .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for Disodium Iminodiacetate Hydrate involves the reaction of Iminodiacetic acid with Sodium Hydroxide in the presence of water to form Disodium Iminodiacetate. The product is then crystallized to obtain Disodium Iminodiacetate Hydrate.", "Starting Materials": [ "Iminodiacetic acid", "Sodium Hydroxide", "Water" ], "Reaction": [ "Step 1: Dissolve Iminodiacetic acid in water to form a solution.", "Step 2: Slowly add Sodium Hydroxide to the solution while stirring.", "Step 3: Heat the mixture to 60-70°C and continue stirring for 2-3 hours.", "Step 4: Allow the mixture to cool to room temperature and filter the precipitate.", "Step 5: Wash the precipitate with water and dry it to obtain Disodium Iminodiacetate.", "Step 6: Dissolve Disodium Iminodiacetate in water and add a small amount of Sodium Hydroxide.", "Step 7: Heat the mixture to 60-70°C and stir until the product crystallizes.", "Step 8: Filter the crystals and wash with water to obtain Disodium Iminodiacetate Hydrate." ] } | |

Número CAS |

207398-95-6 |

Fórmula molecular |

C4H9NNaO5 |

Peso molecular |

174.11 g/mol |

Nombre IUPAC |

disodium;2-(carboxylatomethylamino)acetate;hydrate |

InChI |

InChI=1S/C4H7NO4.Na.H2O/c6-3(7)1-5-2-4(8)9;;/h5H,1-2H2,(H,6,7)(H,8,9);;1H2 |

Clave InChI |

UUMJRFOUZZQGKB-UHFFFAOYSA-N |

SMILES |

C(C(=O)[O-])NCC(=O)[O-].O.[Na+].[Na+] |

SMILES canónico |

C(C(=O)O)NCC(=O)O.O.[Na] |

Pictogramas |

Irritant |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,7-Diazaspiro[4.4]nonane](/img/structure/B1601619.png)